Cyclohexane-1,1,2-triamine
Description
Cyclohexane-1,1,2-triamine (C₆H₁₃N₃) is a cyclohexane derivative featuring three amine groups at the 1, 1, and 2 positions. Triamines are critical in coordination chemistry, catalysis, and polymer synthesis due to their chelating and nucleophilic properties.
Properties
CAS No. |
91384-84-8 |
|---|---|
Molecular Formula |
C6H15N3 |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
cyclohexane-1,1,2-triamine |
InChI |
InChI=1S/C6H15N3/c7-5-3-1-2-4-6(5,8)9/h5H,1-4,7-9H2 |
InChI Key |
ZZLVWYATVGCIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
1,2-Cyclohexanediamine
N,N,N′-Trimethyl-1,2-cyclohexanediamine
- Molecular Formula : C₉H₂₀N₂ .
- Structure : Methyl groups attached to the amine sites of 1,2-cyclohexanediamine.
- Properties: Reduced basicity compared to unmodified diamines due to steric hindrance from methyl groups. Enhanced lipophilicity, making it suitable for non-polar solvents .
- Key Differences :
- Methylation limits coordination flexibility, unlike the free amines in 1,1,2-triamine.
Cyclohexane-1,2-diaminetetraacetic Acid
- Molecular Formula : C₁₄H₂₂N₂O₈ .
- Structure: A diamino-cyclohexane backbone with four acetic acid groups.
- Properties :
- Key Differences :
- Functionalization with carboxyl groups contrasts with the amine-rich 1,1,2-triamine.
Physicochemical Properties and Reactivity
Polarity and Solubility
- 1,1,2-Triamine : Expected to exhibit high polarity and water solubility due to three amine groups, though exact data are unavailable in the evidence.
- 1,2-Cyclohexanediamine: Moderately polar; soluble in polar solvents like ethanol and water .
- N,N,N′-Trimethyl-1,2-cyclohexanediamine : Lipophilic; soluble in organic solvents (e.g., cyclohexane, toluene) .
Reactivity
- 1,1,2-Triamine : Anticipated to undergo nucleophilic substitution, coordination, and condensation reactions.
- 1,2-Cyclohexanediamine : Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) .
- Cyclohexane Derivatives : Generally inert in free-radical reactions (e.g., halogenation) unless functionalized with reactive groups like amines .
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